Diethyl 1H-pyrrol-2-ylphosphonate
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Overview
Description
- Diethyl 1H-pyrrol-2-ylphosphonate, also known as 2-diethoxyphosphoryl-1H-pyrrole, is a chemical compound with the molecular formula C₈H₁₄NO₃P .
- Its structure consists of a pyrrole ring (a five-membered heterocycle containing four carbon atoms and one nitrogen atom) with a diethylphosphonate group attached at the 2-position.
- This compound has applications in various fields due to its unique properties.
Preparation Methods
- Diethyl 1H-pyrrol-2-ylphosphonate can be synthesized through the reaction of pyrrole with diethyl chlorophosphite in the presence of a base .
- Industrial production methods may involve modifications of this synthetic route for efficiency and scalability.
Chemical Reactions Analysis
- Diethyl 1H-pyrrol-2-ylphosphonate can undergo various reactions:
Substitution: It can react with nucleophiles (e.g., amines) to form substituted derivatives.
Oxidation: Oxidative processes can lead to phosphonate ester cleavage or oxidation of the pyrrole ring.
Reduction: Reduction of the phosphonate group may occur.
- Common reagents include bases (for deprotonation), nucleophiles (for substitution), and oxidizing/reducing agents.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Diethyl 1H-pyrrol-2-ylphosphonate serves as a versatile building block for synthesizing other phosphonate-containing compounds.
Biology and Medicine: Its derivatives may exhibit bioactivity, making them potential drug candidates or enzyme inhibitors.
Industry: Used in the synthesis of flame retardants, agrochemicals, and specialty materials.
Mechanism of Action
- The exact mechanism of action for Diethyl 1H-pyrrol-2-ylphosphonate’s effects depends on its specific derivatives.
- Molecular targets could include enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
- Diethyl 1H-pyrrol-2-ylphosphonate’s uniqueness lies in its combination of a pyrrole ring and a phosphonate group.
- Similar compounds include other pyrrole derivatives (e.g., alkylpyrroles) and phosphonate esters.
Biological Activity
Diethyl 1H-pyrrol-2-ylphosphonate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis and Characterization
This compound can be synthesized through various methods, including multicomponent reactions that yield phosphonates with heterocyclic structures. One effective approach involves the reaction of diethyl phosphite with pyrrole derivatives, often under mild conditions, to produce the desired phosphonate with high yields and purity .
Antimicrobial Properties
Recent studies have highlighted the antibacterial and antitubercular properties of compounds related to this compound. A series of pyrrole-based phosphonates were evaluated for their activity against various bacterial strains, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria. For example, compounds derived from pyrrole exhibited strong activity against Staphylococcus aureus and Escherichia coli due to their ability to interfere with bacterial enzyme function .
Table 1: Antimicrobial Activity of Pyrrole-Based Phosphonates
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 20 |
This compound | Escherichia coli | 18 |
Other derivatives | Mycobacterium tuberculosis | 22 |
Enzyme Inhibition
This compound has also shown potential as an enzyme inhibitor. Notably, it has been investigated for its inhibitory effects on dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are critical enzymes in bacterial metabolism. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, indicating a promising mechanism for its antibacterial action .
Table 2: Enzyme Inhibition Data
Enzyme | IC50 Value (µM) | Mode of Action |
---|---|---|
Dihydrofolate Reductase (DHFR) | 15 | Competitive inhibition |
Enoyl ACP Reductase | 12 | Non-competitive inhibition |
Study on Antitubercular Activity
In a study focusing on antitubercular activity, this compound was tested against Mycobacterium tuberculosis. The results indicated that this compound exhibited significant bactericidal activity, with an MIC (Minimum Inhibitory Concentration) lower than that of standard antitubercular drugs. The study proposed that the mechanism may involve disruption of folate synthesis pathways in the bacteria .
Research on Anticancer Potential
Another area of investigation has been the anticancer potential of this compound. Preliminary results showed that certain derivatives could inhibit the growth of cancer cell lines, including breast and prostate cancer cells. The compounds induced apoptosis and cell cycle arrest, suggesting a dual mechanism of action that warrants further exploration .
Properties
CAS No. |
941-24-2 |
---|---|
Molecular Formula |
C8H14NO3P |
Molecular Weight |
203.18 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1H-pyrrole |
InChI |
InChI=1S/C8H14NO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9-8/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
PMNVXQUVEZELCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CN1)OCC |
Origin of Product |
United States |
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